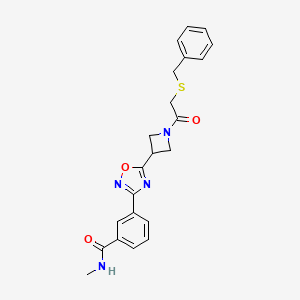
3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-(5-(1-(2-(benzylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide represents a complex organic molecule with potential biological activity. Its structure includes various functional groups that may influence its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N3O3S, with a molecular weight of approximately 319.38 g/mol. The presence of the azetidine ring, benzylthio group, and oxadiazole moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 g/mol |
| Purity | Typically >95% |
Similar compounds have shown interactions with tubulin , a protein essential for microtubule formation in cells. The mechanism of action often involves:
- Inhibition of Tubulin Polymerization : This disruption affects the mitotic spindle formation crucial for cell division, leading to antiproliferative effects on cancer cells.
- Impact on Cellular Pathways : The compound may interfere with signaling pathways involved in cell growth and survival, potentially inducing apoptosis in malignant cells.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
-
Anticancer Activity :
- In vitro studies have demonstrated that related compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells .
- The cytotoxic effects are attributed to the inhibition of tubulin polymerization, which is critical during mitosis.
- Antimicrobial Properties :
Study 1: Antiproliferative Effects
A study assessing the antiproliferative effects of similar compounds on cancer cell lines revealed that compounds targeting tubulin showed significant cytotoxicity. The most active derivatives were those with electron-donating substituents on the aromatic rings .
Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial activity, derivatives were tested against Bacillus subtilis and Escherichia coli. Only a few exhibited significant activity, highlighting the importance of structural modifications in enhancing biological efficacy .
Summary of Findings
The biological activity of this compound is characterized by:
- Anticancer Potential : Effective against multiple cancer cell lines through tubulin inhibition.
- Antimicrobial Activity : Limited but present in certain derivatives.
Propriétés
IUPAC Name |
3-[5-[1-(2-benzylsulfanylacetyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-23-21(28)17-9-5-8-16(10-17)20-24-22(29-25-20)18-11-26(12-18)19(27)14-30-13-15-6-3-2-4-7-15/h2-10,18H,11-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWOMRLKNVUPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C3CN(C3)C(=O)CSCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














